molecular formula C14H16N2O2S B14892638 Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate

Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate

Cat. No.: B14892638
M. Wt: 276.36 g/mol
InChI Key: WDGWOYRDNVIXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate typically involves the reaction of ethyl 2-aminothiazole-4-acetate with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and benzylamino group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiazole-4-acetate
  • Benzylamine
  • Thiazole derivatives

Uniqueness

Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate is unique due to its specific combination of the thiazole ring and benzylamino group, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, this compound exhibits enhanced binding affinity to certain biological targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

ethyl 2-[2-(benzylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H16N2O2S/c1-2-18-13(17)8-12-10-19-14(16-12)15-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16)

InChI Key

WDGWOYRDNVIXFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.